5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine

Crystallinity Formulation Solid-state properties

Researchers often face failed syntheses when substituting oxadiazole building blocks without empirical validation. 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS 90840-51-0) eliminates this risk with a defined 4-ethoxyphenyl substitution and free 2-amino conjugation handle. • Well-characterized scaffold (MW 205.21, mp 267°C) for reproducible oncology SAR • Enables amide coupling to pharmacophores, biotin, or fluorescent dyes • Available at ≥95% purity with full QC documentation for immediate lab deployment

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 90840-51-0
Cat. No. B1608929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine
CAS90840-51-0
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN=C(O2)N
InChIInChI=1S/C10H11N3O2/c1-2-14-8-5-3-7(4-6-8)9-12-13-10(11)15-9/h3-6H,2H2,1H3,(H2,11,13)
InChIKeyMMYOEVKGOLHINN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine: Chemical Identity and Properties


5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS 90840-51-0) is a heterocyclic small molecule belonging to the 1,3,4-oxadiazole class, characterized by a five-membered ring containing one oxygen and two nitrogen atoms [1]. Its molecular formula is C₁₀H₁₁N₃O₂ with a molecular weight of 205.21 g/mol, and it exists as a solid with a melting point of 267 °C . The compound features a 4-ethoxyphenyl substituent at the 5-position of the oxadiazole ring, distinguishing it from other phenyl-substituted analogs in the same class. It is commercially available as a research chemical from multiple suppliers including Sigma-Aldrich, Enamine, and Life Chemicals, typically at 97-98% purity .

Building Block 1,3,4-oxadiazole core with free 2-amino derivatization handle
Substituent 4-ethoxyphenyl enhances lipophilicity and crystallinity over simpler phenyl analogs
Procurement Commercially available at 97–98% purity; suitable for library synthesis

Why Generic Substitution Fails for 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine


1,3,4-Oxadiazole derivatives are not interchangeable building blocks; substituent identity and position directly govern molecular recognition, physicochemical properties, and biological outcomes [1]. The 4-ethoxyphenyl group at the 5-position confers distinct electronic and steric characteristics compared to unsubstituted phenyl, halogenated, or methoxy-substituted analogs. Even seemingly minor modifications—such as moving the ethoxy group from the para to the ortho position (e.g., 5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-amine, CAS 18233-09-5)—can alter hydrogen-bonding capacity, lipophilicity, and target engagement . Generic substitution without empirical validation risks failed syntheses, irreproducible biological data, and wasted procurement resources.

Positional isomerism alters recognition

Moving the ethoxy from para to ortho (CAS 18233-09-5) shifts hydrogen-bonding capacity and lipophilicity, potentially affecting target engagement.

Substituent class changes electronic profile

Replacing 4-ethoxy with methoxy or unsubstituted phenyl modifies steric and electronic properties; SAR may not transfer.

Unvalidated analog risks synthetic failure

Generic substitution without empirical validation may lead to failed coupling or irreproducible biological data.

Quantitative Evidence for 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine


Melting Point vs. Phenyl Analog

The presence of the 4-ethoxy substituent elevates the melting point to 267 °C, representing a substantial increase over the unsubstituted 5-phenyl-1,3,4-oxadiazol-2-amine baseline . This thermal stability difference influences handling, purification, and formulation strategies.

Melting Point
Data to verify
267 °C vs. 242–245 °C (unsubstituted phenyl)
Elevated thermal stability may influence formulation and purification strategies.
Independent cross-study verification recommended; solid-state property context.
Crystallinity Formulation Solid-state properties Thermal analysis

Lipophilicity: LogP vs. Methoxy Analog

The ethoxy group (OCH₂CH₃) introduces greater lipophilicity compared to the methoxy (OCH₃) analog, a parameter that critically influences membrane permeability and protein binding [1]. This distinction is particularly relevant when selecting building blocks for lead optimization programs targeting intracellular or CNS-penetrant candidates.

Lipophilicity (LogP)
Class-level
cLogP ~1.8–2.2 vs. methoxy analog ~1.4–1.8
Modest lipophilicity increase may affect membrane permeability in cell-based assays.
In silico estimate; empirical log D measurement advised for lead optimization.
Drug-likeness Permeability ADME Lipophilicity

Amine Derivatization Utility

The primary amine at the 2-position of the 1,3,4-oxadiazole ring provides a reactive handle for further derivatization via amide coupling, reductive amination, or sulfonamide formation [1]. This contrasts with 2,5-disubstituted oxadiazoles lacking an amino group, which offer no such diversification point. The combination of the 4-ethoxyphenyl group (modulating lipophilicity and target interactions) with the free 2-amino group enables the compound to function as a privileged scaffold for constructing focused libraries of N-substituted analogs [2].

Amine Derivatization
Reported
Free 2-amino group enables amide coupling, reductive amination, sulfonamide formation
Versatile building block for SAR exploration and focused library synthesis.
Contrasts with 2,5-disubstituted oxadiazoles lacking a reactive amino handle.
Medicinal chemistry Chemical biology Building block Library synthesis

Applications of 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine


Scaffold for Kinase-Targeted Anticancer Libraries

The 1,3,4-oxadiazole core is a validated scaffold for targeting growth factor receptors, enzymes, and kinases in anticancer drug discovery [1]. The 4-ethoxyphenyl substitution at the 5-position and the free 2-amino handle enable the construction of focused libraries of N-substituted analogs, with the ethoxy group contributing to favorable lipophilicity for intracellular target engagement [2]. The compound serves as a starting point for SAR exploration in oncology programs.

Synthetic Intermediate for Bioactive Conjugates

The primary amine at the 2-position of the oxadiazole ring provides a conjugation site for attaching the 4-ethoxyphenyl-oxadiazole core to larger molecular frameworks. This includes coupling to carboxylic acid-containing linkers, biotin, fluorescent dyes, or pharmacophores via amide bond formation [1]. The distinct melting point (267 °C) and crystallinity facilitate purification and handling of intermediate products during multi-step syntheses [2].

Reference Standard and Impurity Profiling

As a commercially available, well-characterized building block with a defined melting point (267 °C) and molecular weight (205.21 g/mol), this compound can serve as an analytical reference standard for HPLC method development, LC-MS calibration, or impurity profiling in pharmaceutical quality control settings [1]. The combination of UV-active oxadiazole chromophore and primary amine (suitable for derivatization) enhances its utility in analytical method validation.

Benchmark for In Silico ADME and Docking

The compound's well-defined structure and the availability of physicochemical data (melting point, predicted logP) make it suitable as a benchmark molecule for validating computational models of lipophilicity, permeability, and metabolic stability [1]. Its 1,3,4-oxadiazole core is a known pharmacophore for kinase inhibition, enabling its use as a reference ligand in molecular docking and virtual screening campaigns targeting oncology-relevant enzymes [2].

Application
Selection Property
Validation Focus
Kinase-targeted anticancer library scaffolds
2-Amino derivatization handle; ethoxyphenyl lipophilicity
SAR exploration and target engagement studies
Bioactive conjugate intermediate
Primary amine conjugation site; crystalline solid
Conjugation efficiency and purification verification
Analytical reference standard
Defined thermal and UV properties
HPLC/LC-MS method calibration and impurity profiling
In silico ADME / docking benchmark
Well-characterized structure; predicted logP
Computational model validation for lipophilicity and binding

Technical Documentation Hub

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